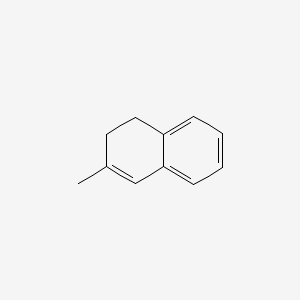

3-Methyl-1,2-dihydronaphthalene

Description

Significance of the 1,2-Dihydronaphthalene (B1214177) Scaffold in Organic Chemistry

The 1,2-dihydronaphthalene scaffold is a key structural unit in organic chemistry. solubilityofthings.com It consists of a bicyclic system derived from naphthalene (B1677914) through the addition of hydrogen atoms. solubilityofthings.com This structure is not only a component of various complex molecules but also serves as a versatile intermediate in the synthesis of other important compounds. solubilityofthings.comrsc.org

The 1,2-dihydronaphthalene framework is found in a variety of naturally occurring and synthetic molecules that exhibit significant biological activity. rsc.orgnih.gov Notably, it is a core component of certain lignans, a class of compounds formed from the dimerization of phenylpropanoid units. rsc.orgnih.gov Aryldihydronaphthalene (ADHN) lignans, in particular, have garnered attention as potential drug leads due to their activity against numerous diseases. rsc.org Examples of such compounds include those inspired by combretastatin (B1194345) A-4, which are potent inhibitors of tubulin polymerization and show cytotoxicity against human cancer cell lines. rsc.org

1,2-Dihydronaphthalenes are valuable precursors in the synthesis of a wide range of naphthalene derivatives. solubilityofthings.comrsc.org One of the most common transformations is their oxidation to form the corresponding fully aromatic naphthalenes. rsc.orgresearchgate.net Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can facilitate this aromatization. rsc.org This process is a key step in the synthesis of several natural lactones with arylnaphthalene skeletons, including taiwanin C, chinensin, and justicidin B. rsc.orgnih.gov

Furthermore, 1,2-dihydronaphthalenes can undergo various other chemical transformations. For instance, they can be converted to indane derivatives through ring contraction reactions mediated by reagents like thallium(III) or iodine(III). researchgate.net They also serve as starting materials for the preparation of aryltetralins and aryltetrahydronaphthalenes. rsc.org

Historical Context and Early Research on Dihydronaphthalenes

Research into dihydronaphthalenes dates back to early studies on the reduction of naphthalene. It was known for a long time that naphthalene could be reduced by sodium and an alcohol to yield a mixture of 1,2- and 1,4-dihydronaphthalene (B28168). google.com This method, often referred to as the "alfin" process when using a finely-divided sodium dispersion, was significant for its application in controlling the molecular weight of alfin rubbers, where dihydronaphthalenes acted as moderators. google.com

Early synthetic methods for preparing 1,2-dihydronaphthalenes often involved the dehydration of 1-tetralols under acidic conditions. researchgate.net The resulting 1,2-dihydronaphthalenes were then used in further studies, including oxidation reactions to form naphthalenes or rearrangement reactions to produce other cyclic structures. researchgate.net These foundational studies paved the way for the development of more sophisticated synthetic methodologies and a deeper understanding of the reactivity and utility of the dihydronaphthalene core in modern organic chemistry. rsc.orgnih.gov

| Property | Value |

| Molecular Formula | C11H12 |

| Molecular Weight | 144.21 g/mol |

| IUPAC Name | 3-methyl-1,2-dihydronaphthalene |

| CAS Number | 39292-53-0 |

Structure

3D Structure

Propriétés

IUPAC Name |

3-methyl-1,2-dihydronaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12/c1-9-6-7-10-4-2-3-5-11(10)8-9/h2-5,8H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJMXZKYACOOCMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30949913 | |

| Record name | 3-Methyl-1,2-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30949913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2717-44-4, 39292-53-0 | |

| Record name | 1,2-Dihydro-3-methylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002717444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydromethylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039292530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-1,2-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30949913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydromethylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIHYDRO-3-METHYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ8L2EW37Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Methyl 1,2 Dihydronaphthalene and Its Analogues

Classical and Conventional Synthetic Routes to 1,2-Dihydronaphthalenes

The foundational routes to the 1,2-dihydronaphthalene (B1214177) scaffold have traditionally involved several key chemical transformations. These methods, while effective, can sometimes be limited by harsh reaction conditions or a narrow substrate scope. chinesechemsoc.org

Established classical methods for synthesizing the 1,2-dihydronaphthalene motif include:

Elimination Reactions: Starting from tetrahydronaphthalene precursors that are substituted with a halo or hydroxyl group, an elimination reaction can be induced to form the double bond characteristic of dihydronaphthalenes. chinesechemsoc.org

Intramolecular Annulation: Phenyl-substituted alkenes or alkynes can undergo intramolecular cyclization to form the fused ring system. chinesechemsoc.org

Partial Hydrogenation or Oxidation: The 1,2-dihydronaphthalene structure can be achieved by the partial hydrogenation of naphthalene (B1677914) or the partial oxidation of tetrahydronaphthalene. chinesechemsoc.org

Reduction of Naphthoquinones: A specific example involves the reduction of 1,2-naphthoquinone (B1664529) with a reducing agent like sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) to yield 1,2-dihydroxynaphthalene, which can be further processed. chemicalbook.com

Isomerization: In some cases, 1,4-dihydronaphthalene (B28168) can be isomerized to the more stable 1,2-dihydronaphthalene using a nickel bromide catalyst. chemicalbook.com

Aryne Diels-Alder Reactions: Novel Diels-Alder reactions involving arynes and functionalized acyclic dienes have been developed to produce cis-substituted dihydronaphthalenes, which are challenging to access through other routes. nih.gov

Modern and Advanced Synthetic Strategies

To overcome the limitations of classical methods, researchers have developed more advanced and efficient synthetic strategies. These modern approaches often offer greater control over selectivity, milder reaction conditions, and improved atom economy. chinesechemsoc.org

Electrosynthesis has emerged as a powerful and green tool in organic chemistry, allowing for redox reactions without the need for chemical reagents. gre.ac.uk This approach can be finely tuned by controlling the oxidation potentials of the reactants. chinesechemsoc.org In the context of 1,2-dihydronaphthalene synthesis, electrochemical oxidative annulation provides a promising route using readily available styrenes. chinesechemsoc.org

A significant advancement is the electrochemical oxidative [4+2] annulation of two different styrenes to construct polysubstituted 1,2-dihydronaphthalenes. chinesechemsoc.org This method leverages the different oxidation potentials of various styrenes to control their reactivity. chinesechemsoc.org The process demonstrates high regioselectivity and diastereoselectivity, providing a powerful tool for creating complex, multi-substituted six-membered rings from simple, commercially available starting materials. chinesechemsoc.org

A key advantage of modern electrochemical methods is the ability to perform transformations under metal-free and external oxidant-free conditions. chinesechemsoc.org The electrochemical oxidative [4+2] annulation of styrenes proceeds smoothly without the need for metal catalysts or external chemical oxidants, enhancing the environmental friendliness and cost-effectiveness of the synthesis. chinesechemsoc.org This approach aligns with the growing demand for greener chemical processes. gre.ac.uk The principle of avoiding external oxidants and metal catalysts has been successfully applied in various electrochemical reactions, such as the synthesis of 1,2-diaryl ethers via oxidative decarboxylation, further demonstrating the potential of this strategy. nih.gov

Lewis acid catalysis is a cornerstone of organic synthesis, enabling a wide range of cyclization reactions. nih.govnih.gov Lewis acids like boron trifluoride (BF₃) can activate substrates to facilitate intramolecular bond formation, often in a highly controlled and efficient manner. nih.gov

A notable application of Lewis acid catalysis is the one-pot synthesis of 3-methyl-1,2-dihydronaphthalenes mediated by boron trifluoride. tandfonline.comresearchgate.net This method offers a streamlined and efficient route to the target compound. tandfonline.comresearchgate.net Boron trifluoride etherate (BF₃·Et₂O) is a well-established and highly effective Lewis acid catalyst used in various cascade reactions to produce complex cyclic molecules with good to excellent yields under mild conditions. nih.gov The one-pot nature of this synthesis is particularly advantageous as it reduces the number of separate reaction and purification steps, saving time and resources.

Overview of Synthetic Methodologies

| Synthetic Strategy | Key Features | Selectivity | Conditions | Reference(s) |

| Classical Routes | Elimination, Annulation, Hydrogenation/Oxidation, Diels-Alder | Variable | Often harsh | chinesechemsoc.orgnih.gov |

| Electrochemical [4+2] Annulation | Uses styrenes, forms polysubstituted products | High Regio- and Diastereoselectivity | Metal-free, External oxidant-free | chinesechemsoc.org |

| Lewis Acid-Mediated Cyclization | One-pot synthesis of 3-methyl-1,2-dihydronaphthalene | Specific to target structure | Boron Trifluoride catalyst | nih.govtandfonline.comresearchgate.net |

Lewis Acid-Mediated Cyclization Reactions

Stereoselective Synthesis of Dihydroxylated Dihydronaphthalene Intermediates

The stereoselective synthesis of dihydroxylated dihydronaphthalene intermediates is a critical step in the preparation of various biologically active compounds. These intermediates can be generated through microbial oxidation of naphthol derivatives. researchgate.net For instance, the mutant strain Pseudomonas fluorescens TTC1 has been utilized for the oxidation of 1- and 2-naphthols, leading to the formation of different dihydroxynaphthalene isomers. researchgate.net This process proceeds via unstable dihydrodiol intermediates that readily dehydrate to yield the aromatic dihydroxynaphthalenes. researchgate.net

Another approach involves the copper-catalyzed intramolecular reductive cyclization of benz-tethered 1,3-dienes that contain a ketone group. This method provides access to 1,2-dihydronaphthalene-1-ol derivatives with high yields and excellent enantio- and diastereoselectivity. researchgate.net Mechanistic studies suggest the in situ formation of (Z)- and (E)-allylcopper intermediates, with the major product arising from the selective intramolecular allylation of the (E)-allylcopper isomer through a boat-like transition state. researchgate.net

Furthermore, a nickel-catalyzed ring-opening of oxa- and azabicyclic alkenes with dialkylzinc reagents has been developed to produce cis-2-alkyl-1,2-dihydronaphthalen-1-ols in good to excellent yields under mild conditions. researchgate.net The stereoselective reduction of a cyclic ketone intermediate using sodium borohydride in the presence of calcium chloride has also been reported to yield a pivotal cyclic allyl alcohol derivative with a high degree of stereoselectivity. researchgate.net

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful and versatile platform for the synthesis and functionalization of dihydronaphthalene scaffolds. Rhodium catalysts, in particular, have been extensively studied for their ability to mediate a range of transformations, including C–H activation, annulations, and cycloadditions.

A significant advancement in the functionalization of dihydronaphthalenes is the rhodium(II)-catalyzed combined C–H activation/Cope rearrangement. nih.govnih.gov This reaction typically involves the interaction of a rhodium(II)-stabilized vinylcarbenoid with a dihydronaphthalene substrate. acs.org The process is initiated by what is computationally described as a hydride transfer from an allylic position of the substrate to the carbenoid, followed by a rapid C–C bond formation. acs.org

This methodology has proven to be highly effective for the enantioselective functionalization of 1,2-dihydronaphthalenes. emory.edunih.gov For example, the reaction of 1,2-dihydronaphthalenes with methyl vinyldiazoacetates, catalyzed by dirhodium tetrakis((S)-N-dodecylbenzenesulfonyl)prolinate) (Rh₂(S-DOSP)₄), can lead to a formal double C–H activation, creating four new stereogenic centers with very high stereoselectivity. emory.edunih.gov The mechanism is complex, involving a combined C–H activation/Cope rearrangement followed by a retro-Cope rearrangement. emory.edunih.gov

The selectivity of these reactions is highly dependent on the choice of catalyst, the specific vinyldiazoacetate used, and the structure of the dihydronaphthalene. nih.govnih.govemory.edu

Achieving high levels of diastereoselectivity and enantiocontrol is a key objective in the synthesis of complex molecules. In the context of rhodium(II)-catalyzed transformations of dihydronaphthalenes, the choice of the chiral ligand on the rhodium catalyst plays a crucial role in determining the stereochemical outcome. nih.govnih.govemory.edu

Systematic studies have shown that the reactions of vinyldiazoacetates with dihydronaphthalenes can proceed with good diastereo- and enantiocontrol. nih.govnih.govemory.edu The selectivity is profoundly influenced by the nature of the chiral catalyst. For instance, different rhodium(II) catalysts, such as those with DOSP (dodecylbenzenesulfonylprolinate) or PTAD (phthalimidoterephthalic acid-derived) ligands, can lead to different product distributions and stereoselectivites. nih.gov

The reaction of racemic 1-methyl-1,2-dihydronaphthalene (B8576145) with a vinyldiazoacetate in the presence of Rh₂(S-DOSP)₄ resulted in a mixture of the C–H activation/Cope rearrangement product and a cyclopropane, with the former being formed with high enantioselectivity (91% ee). nih.gov This demonstrates the catalyst's ability to differentiate between the enantiomers of the starting material.

| Vinyldiazoacetate | Catalyst | Product Ratio (C-H/Cope : Cyclopropane) | Enantiomeric Excess (ee) of C-H/Cope Product | Reference |

|---|---|---|---|---|

| Methyl 2-diazopent-3-enoate | Rh₂(S-DOSP)₄ | 1:1 | 91% | nih.gov |

| Methyl 3-(tert-butyldimethylsilyloxy)-2-diazopent-3-enoate | Rh₂(S-PTAD)₄ | 1:1 | 88% | nih.gov |

In rhodium(II)-catalyzed reactions of vinyldiazoacetates with dihydronaphthalenes, cyclopropanation of the double bond can occur as a competing pathway to the C–H activation/Cope rearrangement. nih.govnih.govemory.edu The balance between these two reaction pathways is sensitive to the specific combination of catalyst and reactants. nih.govnih.govemory.edu

For instance, the combination of methyl 2-diazopent-3-enoate with Rh₂(S-DOSP)₄ is effective for promoting the combined C–H activation/Cope rearrangement, while the combination of the same diazo compound with Rh₂(S-PTAD)₄ tends to favor cyclopropanation. nih.gov Conversely, when methyl 3-(tert-butyldimethylsilyloxy)-2-diazopent-3-enoate is used, Rh₂(S-DOSP)₄ favors the C–H activation/Cope rearrangement, whereas Rh₂(S-PTAD)₄ gives a mixture of both products. nih.gov This highlights the subtle interplay of steric and electronic factors in directing the reaction towards a specific outcome.

| Vinyldiazoacetate | Catalyst | Favored Pathway | Reference |

|---|---|---|---|

| Methyl 2-diazopent-3-enoate | Rh₂(S-DOSP)₄ | C–H Activation/Cope Rearrangement | nih.gov |

| Methyl 2-diazopent-3-enoate | Rh₂(S-PTAD)₄ | Cyclopropanation | nih.gov |

| Methyl 3-(tert-butyldimethylsilyloxy)-2-diazopent-3-enoate | Rh₂(S-DOSP)₄ | C–H Activation/Cope Rearrangement | nih.gov |

| Methyl 3-(tert-butyldimethylsilyloxy)-2-diazopent-3-enoate | Rh₂(S-PTAD)₄ | Mixture of Pathways | nih.gov |

Enantiodivergent synthesis, where different enantiomers of a product are obtained from a single racemic starting material by using different chiral catalysts or reagents, is a highly desirable strategy. Rhodium(II)-catalyzed reactions of substituted dihydronaphthalenes have been shown to be effective for such transformations. nih.govnih.govemory.edu

In the reaction of racemic 1-methyl-1,2-dihydronaphthalene, one enantiomer can preferentially undergo the C–H activation/Cope rearrangement, while the other enantiomer is consumed through the competing cyclopropanation pathway. nih.gov By carefully selecting the chiral rhodium catalyst and the vinyldiazoacetate, it is possible to direct each enantiomer of the starting material to a different product with high stereocontrol. nih.gov

For example, the combination of methyl 2-diazopent-3-enoate and Rh₂(S-DOSP)₄, and methyl 3-(tert-butyldimethylsilyloxy)-2-diazopent-3-enoate with Rh₂(S-PTAD)₄, have been identified as particularly effective for the enantiodivergent reactions of 1-methyl-1,2-dihydronaphthalenes. nih.govnih.govemory.edu This approach allows for the kinetic resolution of the racemic starting material and the synthesis of two different enantioenriched products in a single operation.

Cp*Rh(III) (pentamethylcyclopentadienyl rhodium) catalysts have emerged as powerful tools for C–H activation and annulation reactions to construct complex polycyclic structures. nih.govresearchgate.netrsc.org These catalysts can facilitate the annulation of various substrates through a directed C–H functionalization pathway.

While specific examples detailing the CpRh(III)-catalyzed C–H/N–H annulation for the synthesis of the this compound core structure are not explicitly provided in the search results, the general reactivity of these catalysts suggests their potential applicability. For instance, CpRh(III) catalysts have been used in the annulation of imines with amino amides and diazo compounds, demonstrating their utility in forming nitrogen-containing heterocycles through N-H functionalization. nih.gov Furthermore, they have been employed in the C–H annulation of cis-stilbene (B147466) acids with diazo compounds to access dihydrobenzofuran and α-pyrone scaffolds. rsc.org Given this precedent, it is conceivable that a suitably designed dihydronaphthalene precursor could undergo a Cp*Rh(III)-catalyzed C–H/N–H annulation to construct more complex nitrogen-containing polycyclic systems based on the dihydronaphthalene core.

Co(III)-Catalyzed Reactions via Carbene Radical Intermediates

A notable method for the synthesis of substituted 1,2-dihydronaphthalenes utilizes cobalt(III) catalysis to activate o-styryl N-tosyl hydrazones. nih.govresearchgate.net This process takes advantage of the unique reactivity of a cobalt(III)-carbene radical intermediate. nih.gov The reaction has been effectively applied to a wide array of substrates, particularly those with an ester substituent at the vinylic position (R² = COOEt), which produce the desired 1,2-dihydronaphthalene products in good to excellent yields, typically ranging from 70-90%. nih.govresearchgate.net

The mechanism is believed to proceed not through a simple radical rebound ring-closure, but via the formation of a reactive ortho-quinodimethane (o-QDM) intermediate released from the metal center. nih.govresearchgate.net This o-QDM species then undergoes a 6π-cyclization step to form the final 1,2-dihydronaphthalene ring system. nih.govresearchgate.net The involvement of cobalt(III)-carbene radical intermediates has been substantiated through trapping experiments with TEMPO, and the radical nature of the catalytic cycle was confirmed by EPR spectroscopic spin-trapping studies. nih.govresearchgate.net

Interestingly, the nature of the substituent on the vinylic carbon has a significant impact on the reaction outcome. While an ester group favors the formation of 1,2-dihydronaphthalenes, substrates with an alkyl group on the allylic position preferentially react to form E-aryl-dienes through a acs.orgnih.gov-hydride shift, highlighting the pivotal role of the o-QDM intermediate. nih.govresearchgate.net

Table 1: Co(III)-Catalyzed Synthesis of 1,2-Dihydronaphthalene Analogues Data sourced from studies on o-styryl N-tosyl hydrazones. nih.govresearchgate.net

| R¹ Substituent (on aromatic ring) | R² Substituent (on vinylic position) | Product | Isolated Yield |

|---|---|---|---|

| H | COOEt | Ethyl 1,2-dihydronaphthalene-2-carboxylate | ~70-90% |

| 4-Me | COOEt | Ethyl 6-methyl-1,2-dihydronaphthalene-2-carboxylate | Good to Excellent |

| 4-OMe | COOEt | Ethyl 6-methoxy-1,2-dihydronaphthalene-2-carboxylate | Good to Excellent |

| 4-F | COOEt | Ethyl 6-fluoro-1,2-dihydronaphthalene-2-carboxylate | Good to Excellent |

Iron(salen) Complex Catalyzed Reductive Functionalization

Iron(salen) complexes are well-established, versatile catalysts known for their utility in a range of organic transformations due to their tunable nature, stability, and the earth-abundance of iron. researchgate.netrsc.org These complexes have been effectively employed as catalysts for reactions such as the acceptorless dehydrogenation of alcohols and the ring-opening polymerization of lactides. researchgate.netrsc.org

In the context of reductive functionalization, iron(salen) catalysts have been reported for the reduction of nitro compounds to amines, a reaction that can be performed chemoselectively in the presence of other functional groups like carbonyls by selecting the appropriate reducing agent. Mechanistic studies point to the generation of a highly reactive iron-hydride species as a key intermediate in these reductions. This intermediate can be trapped in subsequent reactions, such as hydroamination. While 1,2-dihydronaphthalene has been identified as a suitable substrate for such iron-catalyzed hydroamination reactions, the literature does not currently detail a specific method for the synthesis of 1,2-dihydronaphthalenes via the reductive functionalization of a suitable precursor catalyzed by an iron(salen) complex.

Indium(III)-TMSBr-Catalyzed Cascade Reactions

An efficient one-pot synthesis of aryldihydronaphthalene derivatives has been developed utilizing a combined Lewis acid system of an Indium(III) salt and trimethylsilyl (B98337) bromide (TMSBr). acs.orgnih.gov This system catalyzes a cascade reaction between diarylalkynes and acrylates. The augmented Lewis acidity of the In(III)/TMSBr combination is crucial for the transformation, which is not effectively realized by either component alone. nih.gov

The proposed mechanism begins with an intramolecular Friedel-Crafts-type arylation of the diarylalkyne, forming an alkenyl indium species. This intermediate then undergoes a nucleophilic attack on the activated acrylate (B77674), leading to a dihydronaphthalene enolate, which is subsequently protonated to yield the final 1,2-dihydronaphthalene derivative. acs.org The general procedure involves reacting the aryl alkyne with an acrylate in the presence of catalytic amounts of an indium(III) source (e.g., In(tfacac)₃) and a stoichiometric amount of TMSBr. acs.org The reactions proceed smoothly to give various 1,2-dihydronaphthalene products in low to moderate yields (37–60%). acs.org

Table 2: In(III)-TMSBr-Catalyzed Synthesis of Dihydronaphthalene Analogues Data represents the reaction of various diarylalkynes and acrylates. acs.org

| Diarylalkyne (Substituent) | Acrylate (O-alkyl chain) | Product | Isolated Yield |

|---|---|---|---|

| 4,4'-Dimethyl | Methyl | Dimethyl 2-((6-methyl-1-(p-tolyl)-3,4-dihydronaphthalen-2-yl)methyl)pentanedioate | 55% |

| 4,4'-Dimethoxy | Methyl | Dimethyl 2-((6-methoxy-1-(4-methoxyphenyl)-3,4-dihydronaphthalen-2-yl)methyl)pentanedioate | 52% |

| Unsubstituted | Ethyl | Diethyl 2-((1-phenyl-3,4-dihydronaphthalen-2-yl)methyl)pentanedioate | 60% |

| Unsubstituted | Propyl | Dipropyl 2-((1-phenyl-3,4-dihydronaphthalen-2-yl)methyl)pentanedioate | 45% |

Organocatalytic Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral 1,2-dihydronaphthalenes, avoiding the use of metal catalysts. acs.orgacs.orgnih.gov Several distinct and effective strategies have been reported.

One prominent approach is a Michael-aldol cascade reaction between arylalkanes, activated by electron-withdrawing groups, and α,β-unsaturated aldehydes. nih.govacs.org By introducing groups such as nitro (NO₂) at the ortho- or para-positions of the arylalkane, the alkyl chain becomes sufficiently acidic to be deprotonated under mild, organocatalytic conditions, initiating the cascade. nih.govacs.org

Another elegant method involves the reaction of in situ generated isobenzopyrylium ions. nih.govacs.org This strategy provides a highly efficient route to 1,2-dihydronaphthalenes with excellent enantioselectivity. The success of this method is attributed to the use of a chiral phosphate (B84403) which, upon reaction with a boronic acid, generates a chiral counteranion that also acts as the nucleophile in the key bond-forming step. nih.govacs.org

Furthermore, N-heterocyclic carbenes (NHCs) have been employed as organocatalysts in cascade annulation reactions. nih.gov The reaction between benzodiketones and enals under oxidative NHC catalysis affords a variety of 1,2-dihydronaphthalenes bearing two adjacent stereocenters with high yields and excellent diastereo- and enantioselectivity (up to >20:1 dr and 99% ee). nih.gov

Table 3: Organocatalytic Asymmetric Synthesis of 1,2-Dihydronaphthalene Analogues Data compiled from various organocatalytic strategies. acs.orgacs.orgnih.gov

| Catalytic Strategy | Reactant 1 | Reactant 2 | Product Type | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Michael-Aldol Cascade | 2,4-Dinitrotoluene | Cinnamaldehyde | Substituted 1,2-Dihydronaphthalene | High |

| Isobenzopyrylium Ion | 2-(1-Alkoxyvinyl)benzaldehyde | Phenylboronic Acid | 1-Phenyl-1,2-dihydronaphthalene | Excellent |

Base-Induced Dehydrogenative and Dearomative Transformations

An unconventional synthesis of the dihydronaphthalene core involves the solvothermal treatment of naphthylmethylamines with a strong base, such as potassium hydride (KH) or a combination of n-butyllithium (n-BuLi) and potassium t-butoxide (t-BuOK). This method proceeds through an unusual dehydrogenative and dearomative transformation.

The primary focus of this methodology is the synthesis of 1,4-dihydronaphthalene-1-carbonitriles from 1-naphthylmethylamines. The proposed mechanism involves two sequential β-hydride eliminations from the starting amine to generate a 1-naphthonitrile (B165113) intermediate and potassium hydride in situ. The newly formed KH then acts as a hydride source, attacking the C4 position of the 1-naphthonitrile in a dearomative fashion.

While this reaction predominantly yields the 1,4-isomer, the transformation of 2-naphthylmethylamine under similar strongly basic conditions was reported to produce 1,2-dihydronaphthalene-2-carbonitrile, albeit in a low yield of 30%. The reduced productivity for the 1,2-isomer is thought to be due to the instability of the resulting conjugated alkene system under the harsh reaction conditions. This finding, however, demonstrates that base-induced dearomatization can be a pathway to the 1,2-dihydronaphthalene skeleton, even if it is not the major product for all substrates.

Chemical Reactivity and Mechanistic Investigations of 3 Methyl 1,2 Dihydronaphthalene

Photochemical Transformations

The absorption of ultraviolet light by 3-Methyl-1,2-dihydronaphthalene initiates a cascade of events governed by the principles of photochemistry. These transformations are not typically observed under thermal conditions and highlight the unique reactivity of the molecule in its electronically excited states.

Photophysical Properties and Electronic Excited States (S1, S2)

Upon absorption of a photon, this compound is promoted from its ground electronic state (S0) to a higher energy singlet excited state, either the first (S1) or second (S2) excited state. The specific state reached depends on the wavelength of the incident light. These excited states are transient species with distinct electronic configurations and geometries compared to the ground state. The excess energy in these states drives the subsequent photochemical reactions. The study of the photophysical properties, such as fluorescence and phosphorescence, provides valuable information about the lifetimes and deactivation pathways of these excited states.

Photochemical Methyl Migrations and Rearrangements

A key photochemical reaction of this compound involves the migration of its methyl group. acs.org This process, known as a 1,2-rearrangement or specifically a 1,2-methanide shift, results in the formation of isomeric structures. wikipedia.org These rearrangements are often initiated by the formation of a reactive intermediate, such as a carbocation, upon photoexcitation. wikipedia.org The driving force for the migration is the formation of a more stable intermediate. wikipedia.org Such rearrangements are a common feature in the photochemistry of cyclic and bicyclic systems. cureffi.org

| Reactant | Product(s) | Reaction Type |

| This compound | Isomeric methyl-dihydronaphthalenes | Photochemical Methyl Migration/Rearrangement |

The photochemical transformations of this compound are often proposed to proceed through the formation of diradical intermediates. nih.gov These are molecules with two unpaired electrons, making them highly reactive. nih.gov The formation of diradicals can occur through the cleavage of a chemical bond upon photoexcitation. nih.gov In the context of methyl migrations, a diradical intermediate could be formed, which then rearranges to the final product. nih.govrsc.org The nature and lifetime of these diradical species are crucial in determining the outcome of the photochemical reaction. nih.gov

The course of photochemical reactions, including those of this compound, can be significantly influenced by the surrounding environment, such as the solvent or the physical phase (liquid, solid, or gas). nih.gov Solute-solvent interactions can alter the energies of the electronic states and the stability of intermediates, thereby affecting the reaction pathways and product distributions. nih.gov For instance, polar solvents might stabilize charged intermediates, favoring certain reaction pathways over others. The viscosity of the solvent can also play a role by restricting molecular motion and influencing the lifetime of transient species like diradicals. nih.gov

Electrocyclic Ring Opening Pathways

Another significant photochemical pathway available to this compound is electrocyclic ring opening. wikipedia.orglibretexts.org This type of pericyclic reaction involves the concerted cleavage of a sigma bond and the formation of a new pi system, leading to an acyclic conjugated polyene. wikipedia.orglibretexts.org The stereochemistry of the ring-opening process is governed by the Woodward-Hoffmann rules, which depend on whether the reaction is initiated thermally or photochemically and the number of pi electrons involved. wikipedia.orgmasterorganicchemistry.com For a 4n+2 pi electron system like dihydronaphthalene, photochemical ring opening is predicted to occur in a conrotatory fashion. masterorganicchemistry.comlibretexts.org

| Reaction Type | Conditions | Stereochemical Outcome |

| Electrocyclic Ring Opening | Photochemical (hν) | Conrotatory |

| Electrocyclic Ring Opening | Thermal (Δ) | Disrotatory |

Amine-Mediated Photochemical 1,3-Hydrogen Shifts

In the presence of amines, this compound can undergo photochemical 1,3-hydrogen shifts. wikipedia.org This reaction, a type of sigmatropic rearrangement, involves the migration of a hydrogen atom from one carbon to a third carbon within the molecule. wikipedia.orgstereoelectronics.org Photochemical acs.orgnih.gov-sigmatropic shifts are symmetry-allowed to proceed in a suprafacial manner, where the hydrogen atom remains on the same face of the pi system throughout the migration. stereoelectronics.orgyoutube.comaklectures.com The presence of an amine can facilitate this process, potentially by acting as a proton shuttle or by forming an exciplex with the excited dihydronaphthalene.

Photooxygenation Reactions

The reaction of this compound with singlet oxygen, typically generated via a photosensitizer, proceeds through an ene reaction mechanism. This process leads to the formation of allylic hydroperoxides. The primary products are diastereomeric hydroperoxides resulting from the attack of singlet oxygen on the double bond of the dihydronaphthalene ring. The methyl group at the C3 position directs the regioselectivity of the attack.

Thermal and Acid-Catalyzed Reactions

The conversion of 1,2-dihydronaphthalenes to their corresponding naphthalene (B1677914) derivatives is a thermodynamically favorable process due to the formation of a stable aromatic system. researchgate.net In the presence of an acid catalyst, this compound can undergo aromatization to form 3-methylnaphthalene. This reaction proceeds through a mechanism involving the protonation of the double bond to form a carbocation intermediate. Subsequent elimination of a proton from an adjacent carbon atom leads to the formation of the aromatic naphthalene ring. This process is a key step in various synthetic methodologies aimed at producing substituted naphthalenes. researchgate.net The efficiency of this aromatization can be influenced by the choice of acid catalyst and reaction conditions. Recent advancements include metal-free, visible-light-mediated methods for the dehydrogenation of 1,2-dihydronaphthalenes. researchgate.net

Alumina (B75360) (Al₂O₃) serves as a versatile catalyst for various organic transformations, including rearrangements and eliminations. When this compound is subjected to alumina, particularly at elevated temperatures, it can undergo reactions analogous to those catalyzed by acids. The acidic sites on the alumina surface can facilitate the formation of carbocation intermediates, leading to aromatization to 3-methylnaphthalene. Depending on the activity of the alumina and the reaction temperature, other rearrangements could potentially occur. Studies on similar compounds, such as dimethyl-dihydronaphthalenones and methyl-dihydropyrans, have demonstrated the capability of alumina to catalyze complex rearrangements. acs.orgrsc.org

The dehydro-Diels-Alder (DDA) reaction is a powerful transformation for constructing aromatic rings by reacting components with a higher degree of unsaturation than in a typical Diels-Alder reaction, such as those involving alkynes. nih.govresearchgate.net While this compound is a product of cycloaddition rather than a typical starting material for a DDA reaction, the principles of thermal reactivity are relevant. Thermally, 1,2-dihydronaphthalene (B1214177) derivatives have a strong propensity to aromatize. nih.gov The thermal Dehydro-Diels-Alder reaction itself typically involves the reaction of an enyne with an alkyne to form a benzene (B151609) derivative, or a diyne with an alkyne to form a benzyne (B1209423) intermediate in what is known as a hexadehydro-Diels-Alder (HDDA) reaction. nih.govwikipedia.org The high temperatures required for these reactions often lead to aromatization as a driving force. nih.govresearchgate.net

Mechanistic Studies of Synthetic Reactions

The electrochemical behavior of molecules like this compound can be investigated using cyclic voltammetry (CV) to determine oxidation and reduction potentials and to study the stability of the resulting radical ions. Electron Paramagnetic Resonance (EPR) spectroscopy is used to detect and characterize these paramagnetic radical species.

Upon ionization, 1,2-dihydronaphthalene can undergo dissociation, primarily through the loss of a hydrogen atom or a methyl radical, with the pathways being competitive. nih.gov Studies combining mass spectrometry and photoelectron-photoion coincidence (iPEPICO) on the parent 1,2-dihydronaphthalene ion revealed activation energies for H-loss and CH₃-loss, suggesting isomerization to a methylindene ion precedes dissociation. nih.gov

Operando film-electrochemical EPR spectroscopy is a powerful technique that allows for the simultaneous electrochemical control and EPR detection of radical intermediates in real-time. nih.gov This method tracks the intensity of the EPR signal as the potential is swept in a CV experiment, providing direct insight into the formation and consumption of radical species at specific potentials. nih.gov While specific CV and EPR data for this compound were not found in the search results, the data below for a related surface-immobilized radical (STEMPO) illustrates the type of information obtained from such an experiment.

Table 1: Illustrative Data from an Operando Film-Electrochemical EPR (FE-EPR) Experiment on a TEMPO-based Radical This table is illustrative of the technique and does not represent data for this compound.

| Measurement | Value | Conditions |

|---|---|---|

| Cyclic Voltammetry (CV) | ||

| Formal Potential (E°) | +830 mV | Scan rate: 5 mV/s |

| Peak Separation (ΔEp) | 19 mV | Scan rate: 5 mV/s |

| EPR Spectroscopy | ||

| Signal Behavior | Decreases on forward scan, increases on reverse scan | Correlated with CV potential |

| Minimum EPR Intensity | at 1000 mV | Forward scan |

| Maximum EPR Intensity | at 700 mV | Reverse scan |

Data adapted from a study on a surface-immobilized TEMPO radical to illustrate the technique. nih.gov

Intermediate Identification in Cycloaddition and Annulation Reactions

The synthesis of the 1,2-dihydronaphthalene core, including methylated derivatives, often proceeds through annulation reactions where a ring is fused onto an existing structure. These reactions involve a series of reactive intermediates. Crossed molecular beam experiments, which allow for the study of single-collision events, have provided significant insight into the formation of methyl-dihydronaphthalene isomers.

In the reaction of phenyl radicals with isoprene (B109036) or 1,3-pentadiene, the formation of methyl-1,4-dihydronaphthalene isomers has been shown to proceed through resonantly stabilized free radical intermediates. osti.govrsc.org The reaction mechanism involves the initial, barrier-less addition of the phenyl radical to a terminal carbon of the diene, forming a C₁₁H₁₃ radical intermediate. This is followed by cis-trans isomerization and subsequent ring closure to yield a bicyclic intermediate. rsc.org This bicyclic radical then undergoes unimolecular decomposition, losing a hydrogen atom to form the final methyl-dihydronaphthalene product. rsc.org

A similar mechanistic paradigm is observed in the reaction of meta-tolyl radicals with 1,3-butadiene, which produces 5- and 6-methyl-1,4-dihydronaphthalene. rsc.org The process is initiated by the formation of a van der Waals complex, followed by the addition of the tolyl radical to the C1 or C2 position of butadiene, creating distinct but interconnected radical intermediates. rsc.org These resonantly stabilized radicals undergo isomerization and ring closure to form cyclic intermediates, which then aromatize via hydrogen atom loss. rsc.org

Furthermore, catalytic methods for synthesizing substituted 1,2-dihydronaphthalenes have been developed that proceed via distinct intermediates. One such method utilizes the activation of o-styryl N-tosyl hydrazones with a cobalt catalyst. rsc.org Mechanistic studies, including trapping experiments, confirm the involvement of cobalt(III)-carbene radical intermediates. rsc.org These species are proposed to generate highly reactive ortho-quinodimethane (o-QDM) intermediates, which then undergo a 6π-electrocyclization to form the 1,2-dihydronaphthalene ring system. rsc.org

While zwitterionic intermediates can be considered in polar cycloaddition reactions, studies on related [3+2] cycloadditions often show that these reactions proceed through a concerted or diradical mechanism, and the localization of stable zwitterionic intermediates is not always successful. nih.govrsc.org

Table 1: Intermediates in the Formation of Methyl-Dihydronaphthalene Isomers

| Precursors | Reaction Type | Key Intermediates | Method of Identification |

|---|---|---|---|

| Phenyl Radical + Isoprene | Radical Annulation | Resonantly stabilized C₁₁H₁₃ radical, Bicyclic radical | Crossed Molecular Beam Experiments |

| meta-Tolyl Radical + 1,3-Butadiene | Radical Annulation | Resonantly stabilized C₁₁H₁₃ radical, Cyclic intermediates | Crossed Molecular Beam Experiments, ab initio calculations |

| o-Styryl N-Tosyl Hydrazone + Co Catalyst | Catalytic Annulation | Cobalt(III)-carbene radical, ortho-Quinodimethane (o-QDM) | Trapping Experiments, EPR Spectroscopy, DFT Calculations |

Role of Carbocation Intermediates in Eliminations

Elimination reactions that form this compound, or reactions in which it is a potential product, are often governed by the formation and stability of carbocation intermediates. The E1 (Elimination, Unimolecular) mechanism is particularly relevant for substrates that can form stable carbocations. chemicalnote.commasterorganicchemistry.com This two-step mechanism begins with the departure of a leaving group to form a carbocation, which is the rate-determining step. libretexts.org In the second step, a base removes a proton from an adjacent carbon to form the double bond. libretexts.org

Considering a suitable precursor such as a 1-halo-3-methyl-1,2,3,4-tetrahydronaphthalene or a 3-methyl-tetralin-1-ol, an E1 elimination would proceed via a carbocation at the C1 position. The stability of this carbocation is a critical factor. Carbocation stability follows the trend: tertiary > secondary > primary. khanacademy.org In the case of a precursor to this compound, the initially formed secondary carbocation at C1 could potentially undergo rearrangement. A 1,2-hydride shift from the C2 position would result in a different secondary carbocation, while a shift from the C3 position is less likely. However, if the methyl group were at C2, a hydride shift from the tertiary C2 carbon to C1 would form a more stable tertiary carbocation, significantly influencing the product distribution. masterorganicchemistry.comlibretexts.org

Studies on the solvolysis of related di- and tetra-hydronaphthalene substrates highlight the profound influence of stereochemistry and neighboring groups on carbocation stability. researchgate.net For instance, the solvolysis of cis- and trans-2-methoxy-1,2-dihydro-1-naphthol derivatives shows a massive rate difference (k_cis_/k_trans_ = 1800), which is attributed to the conformation of the resulting β-hydroxynaphthalenium carbocation intermediate. researchgate.net The conformation derived from the trans isomer is thought to be destabilized because the axial C-OH group prevents stabilizing hyperconjugation with the adjacent C-H bond. researchgate.net This demonstrates that the formation and subsequent reaction of carbocation intermediates in this ring system are highly sensitive to subtle structural features.

The final step of the E1 reaction, deprotonation, can often lead to a mixture of products if multiple types of adjacent protons are available. According to Zaitsev's rule, the major product is typically the most substituted (and therefore most stable) alkene. chemicalnote.com In the case of forming this compound from a C1-carbocation, proton removal from C2 would be required.

Radical Isomerization Processes

Radical isomerization is a key process in the gas-phase chemistry of ionized dihydronaphthalenes. Tandem mass spectrometry studies of ionized 1,2-dihydronaphthalene reveal that it undergoes significant structural rearrangement before dissociation. nih.gov A prominent isomerization pathway involves the transformation of the ionized 1,2-dihydronaphthalene into a more stable 1-methylindene (B165137) radical cation. nih.gov This isomerization is a critical step that precedes the loss of a hydrogen atom or a methyl radical. nih.govichtj.waw.pl

The driving force for this isomerization is the formation of a thermodynamically more stable radical species. The entropy of activation for dissociation is often dominated by this isomerization step. nih.govichtj.waw.pl For the ionized 1,2-dihydronaphthalene, two competitive channels for hydrogen loss are observed, which are believed to originate from the parent dihydro-PAH structure and the isomerized methylindene ion structure, respectively. nih.govichtj.waw.pl

In the context of this compound, similar radical isomerization processes would be expected upon ionization. The presence of the methyl group could open up additional or alternative isomerization pathways, potentially involving rearrangements of the six-membered ring or migrations of the methyl group itself, leading to different isomeric ion structures before fragmentation. The formation of methyl-dihydronaphthalene isomers from the reaction of phenyl radicals with dienes also involves a crucial cis-trans isomerization of a linear radical intermediate, which is necessary to facilitate the subsequent ring-closing step. rsc.org

Detailed Mechanistic Insights from Kinetics, EPR, and Mass Spectrometry

Detailed mechanistic understanding of the reactivity of this compound and related compounds is derived from a combination of powerful analytical techniques, including kinetics, electron paramagnetic resonance (EPR) spectroscopy, and mass spectrometry.

Mass Spectrometry and Kinetics: Tandem mass spectrometry, particularly when coupled with techniques like imaging photoelectron-photoion coincidence (iPEPICO), provides highly detailed kinetic and energetic data for the dissociation of ionized molecules in the gas phase. nih.gov For the parent compound, ionized 1,2-dihydronaphthalene, iPEPICO studies have precisely determined the activation energies (E₀) and entropy changes (Δ‡S) for competing dissociation channels. nih.govichtj.waw.pl These studies revealed two parallel H-loss channels with distinct activation energies, pointing to dissociation from different isomeric structures. nih.govichtj.waw.pl

Table 2: Kinetic Data for Dissociation of Ionized 1,2-Dihydronaphthalene

| Dissociation Channel | Activation Energy (E₀) | Entropy of Activation (Δ‡S) | Proposed Origin |

|---|---|---|---|

| H Loss (Channel 1) | 2.22 ± 0.10 eV | - | Isomerized methylindene ion |

| H Loss (Channel 2) | 2.44 ± 0.05 eV | 27 J K⁻¹ mol⁻¹ | sp³-H loss from 1,2-dihydronaphthalene ion |

| CH₃ Loss | 2.57 ± 0.12 eV | 18 ± 11 J K⁻¹ mol⁻¹ | Isomerized methylindene ion |

Data sourced from iPEPICO studies. nih.govichtj.waw.pl

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a vital tool for the direct detection and characterization of radical intermediates in chemical reactions. rsc.org Although a specific EPR study on a radical derived from this compound is not prominently reported, the technique's application is well-established for related systems. For example, in the cobalt-catalyzed synthesis of 1,2-dihydronaphthalenes, EPR spin-trapping experiments using phenyl N-tert-butylnitrone (PBN) were used to definitively confirm the radical nature of the catalytic cycle and the involvement of cobalt(III)-carbene radical intermediates. rsc.org Similarly, EPR has been used to identify and characterize methyl radicals in various environments, providing information about their structure and interactions with their surroundings through analysis of hyperfine splitting constants. researchgate.net This demonstrates that EPR would be the principal technique for identifying and studying any radical intermediates formed during reactions of this compound, such as in radical addition or polymerization processes.

Advanced Spectroscopic and Structural Elucidation of 3 Methyl 1,2 Dihydronaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules like 3-Methyl-1,2-dihydronaphthalene. uobasrah.edu.iq By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

¹H NMR and ¹³C NMR for Structural Assignment and Confirmation

The combination of ¹H and ¹³C NMR spectroscopy is instrumental in confirming the structure of this compound. nih.gov One-dimensional (1D) and two-dimensional (2D) NMR experiments provide data on the chemical environment, connectivity, and spatial relationships of the hydrogen and carbon atoms within the molecule. mdpi.comresearchgate.net

In the ¹H NMR spectrum, the chemical shifts (δ) of the protons are indicative of their local electronic environment. For instance, aromatic protons will resonate at different frequencies compared to aliphatic or vinylic protons. The integration of the signals corresponds to the number of protons of each type, and the splitting patterns (multiplicity) reveal the number of neighboring protons, a phenomenon known as spin-spin coupling.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is characteristic of its hybridization (sp³, sp², sp) and the nature of the atoms attached to it. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, ultimately leading to an unambiguous assignment of all signals and confirmation of the this compound structure. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: This table contains predicted data and should be used as a guide. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | - | 134.5 |

| C2 | - | 127.0 |

| C3 | - | 126.5 |

| C4 | - | 129.0 |

| C4a | - | 136.0 |

| C5 | 7.1 - 7.3 (m) | 128.0 |

| C6 | 7.1 - 7.3 (m) | 126.0 |

| C7 | 7.1 - 7.3 (m) | 126.0 |

| C8 | 7.1 - 7.3 (m) | 128.0 |

| C8a | - | 135.0 |

| CH₃ | 2.1 (s) | 21.0 |

| CH₂ (pos. 1) | 2.8 (t) | 28.0 |

| CH₂ (pos. 2) | 2.4 (t) | 23.0 |

| CH (pos. 4) | 6.0 (s) | 122.0 |

Data sourced from predictive models.

Use of Isotopic Labeling (e.g., ¹³C-labeled compounds) for Mechanistic Probes

Isotopic labeling, particularly with ¹³C, is a powerful technique for elucidating reaction mechanisms. sigmaaldrich.comsigmaaldrich.com By strategically replacing a ¹²C atom with a ¹³C atom in this compound, researchers can trace the fate of the labeled carbon throughout a chemical transformation. nih.gov This approach provides definitive evidence for bond-making and bond-breaking steps, the rearrangement of molecular skeletons, and the identification of intermediates.

When a ¹³C-labeled compound is analyzed by NMR, the signal corresponding to the labeled carbon is enhanced, and its coupling with neighboring nuclei can provide crucial structural information about the product. nih.gov This method is invaluable for distinguishing between different possible reaction pathways and for gaining a fundamental understanding of the chemical reactivity of this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for identifying and quantifying this compound, especially when it is part of a complex mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov In GC, a sample containing this compound is vaporized and passed through a column, which separates the components based on their boiling points and interactions with the stationary phase. nih.gov

As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the molecular ion (the intact molecule with a charge) and a series of fragment ions. nih.gov The fragmentation pattern provides structural information that can be used to confirm the identity of this compound.

GC-MS is also a powerful tool for quantification. nih.gov By using an internal standard and creating a calibration curve, the concentration of this compound in a sample can be accurately determined. This is particularly useful in studies monitoring the formation or degradation of the compound in a reaction.

Table 2: Key Mass Spectrometry Data for this compound Note: This table contains predicted data and should be used as a guide. Actual experimental values may vary.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂ |

| Molecular Weight | 144.21 g/mol |

| Predicted m/z of Molecular Ion [M]⁺ | 144.09 |

| Key Predicted Fragment Ions (m/z) | 129, 115, 91 |

Data sourced from PubChem and predictive models. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

For analyzing complex mixtures that are not suitable for GC, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. mdpi.com LC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. This is particularly useful for analyzing reaction mixtures or environmental samples that may contain a wide range of compounds with varying polarities and volatilities. nih.govnih.gov

The eluent from the LC column is introduced into the mass spectrometer, where the solvent is removed, and the analytes are ionized. Similar to GC-MS, the resulting mass spectra allow for the identification and quantification of this compound within the complex matrix. The high sensitivity and selectivity of LC-MS/MS (tandem mass spectrometry) can further enhance the analysis by isolating a specific ion and fragmenting it to obtain more detailed structural information. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of molecules. oregonstate.edu When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds. This makes IR spectroscopy an excellent tool for identifying the functional groups present in a molecule. copbela.orglibretexts.org

The IR spectrum of this compound will exhibit characteristic absorption bands for the different types of bonds present. These include:

C-H stretching vibrations: Aromatic C-H bonds will absorb at a higher frequency (typically >3000 cm⁻¹) than aliphatic C-H bonds (<3000 cm⁻¹).

C=C stretching vibrations: The stretching of the carbon-carbon double bonds in the aromatic ring and the dihydro- portion of the naphthalene (B1677914) ring will appear in the 1600-1450 cm⁻¹ region.

C-H bending vibrations: These vibrations, which occur at lower frequencies, can provide information about the substitution pattern of the aromatic ring.

By analyzing the positions and intensities of the absorption bands in the IR spectrum, the presence of the key functional groups in this compound can be confirmed, providing further evidence for its structural assignment. nih.govnih.gov

Table 3: Characteristic Infrared Absorption Frequencies for this compound Note: This table provides general ranges for characteristic functional groups.

| Functional Group | Bond Type | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| C=C Stretch | 1600 - 1450 | |

| Alkene | =C-H Stretch | 3100 - 3000 |

| C=C Stretch | 1680 - 1620 | |

| Alkane | C-H Stretch | 3000 - 2850 |

| C-H Bend | 1470 - 1350 |

Data sourced from general IR spectroscopy correlation tables. libretexts.org

Chromatographic Methods for Separation and Purification in Research

The separation, purification, and analysis of this compound and related compounds rely on a suite of powerful chromatographic techniques. These methods are essential for isolating the compound from complex mixtures, assessing its purity, and resolving its stereoisomers. The choice of technique depends on the specific research goal, whether it be analytical quantification or preparative isolation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of dihydronaphthalene derivatives due to its high resolution and versatility. While specific application notes for this compound are not extensively detailed in publicly available literature, the methodologies applied to structurally similar compounds, such as 1,1,6-trimethyl-1,2-dihydronaphthalene (B124385) (TDN), provide a clear framework for its analysis.

Typically, reversed-phase HPLC is employed for the separation of these relatively non-polar compounds. nih.govchromatographyonline.com A C18 or C8 stationary phase is commonly used, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a buffer or acid modifier (e.g., formic acid or trifluoroacetic acid) to improve peak shape and resolution. nih.gov

Detailed Research Findings: In the analysis of complex matrices, such as wine extracts containing TDN, gradient elution is often necessary to achieve adequate separation from other components. libretexts.org A typical gradient might start with a lower concentration of the organic solvent and gradually increase to elute more strongly retained compounds. nih.gov Detection is most commonly performed using a UV detector, as the naphthalene ring system possesses a strong chromophore. libretexts.org For instance, in the analysis of naphthalene derivatives, detection wavelengths are often set around 210, 230, and 254 nm to maximize sensitivity. nih.gov

The retention time of this compound would be influenced by its hydrophobicity relative to other components in the mixture. The presence of the methyl group would slightly increase its retention time on a reversed-phase column compared to the unsubstituted 1,2-dihydronaphthalene (B1214177).

Table 1: Illustrative HPLC Parameters for Analysis of Dihydronaphthalene Derivatives

| Parameter | Value/Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 40% B, increase to 100% B over 30 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm and 254 nm |

| Injection Volume | 10-20 µL |

This table represents a typical starting point for method development for the analysis of this compound based on methods for related compounds.

Gas Chromatography (GC) for Mixture Analysis and Purity Assessment

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. It is highly effective for assessing the purity of a sample and for identifying and quantifying the compound in complex mixtures.

For the analysis of dihydronaphthalenes, a non-polar or mid-polar capillary column, such as one coated with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase, is typically used. The separation is based on the boiling points and interactions of the analytes with the stationary phase.

Detailed Research Findings: The GC-MS data for this compound is available in public databases such as PubChem. nih.gov The electron ionization (EI) mass spectrum is characterized by a molecular ion peak (M+) at m/z 144, corresponding to its molecular weight. nih.gov The fragmentation pattern is a key identifier. For aromatic compounds like this, the molecular ion peak is often quite stable and therefore abundant. researchgate.net Common fragments observed for this compound include peaks at m/z 129 (loss of a methyl group, [M-15]), and m/z 128 (loss of methane). nih.gov These characteristic fragments are crucial for confirming the compound's identity in a sample.

In studies of related compounds like TDN, GC-MS is used for quantification in wine, often employing a stable isotope-labeled internal standard to ensure accuracy. nih.govresearchgate.net Purity assessment by GC with a flame ionization detector (FID) is also common, where the relative peak area of the target compound gives a measure of its purity.

Table 2: GC-MS Data for this compound

| m/z | Proposed Fragment | Relative Intensity |

| 144 | [M]+• | High |

| 129 | [M-CH₃]+ | High |

| 128 | [M-CH₄]+• | Moderate |

Data sourced from PubChem. nih.gov

Chiral Chromatography (GC/MS, HPLC) for Enantiomeric Analysis

Since this compound is a chiral molecule (due to the stereocenter at the C3 position), it exists as a pair of enantiomers. Distinguishing between these enantiomers is critical in many biological and chemical studies, and this is achieved through chiral chromatography. This can be performed using either chiral HPLC or chiral GC.

Detailed Research Findings: The fundamental principle of chiral chromatography is the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. nih.govmdpi.com

Chiral HPLC: For HPLC, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for a broad range of chiral compounds. nih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which are stereoselective. doaj.org While a specific method for this compound is not readily found, a general approach would involve screening different polysaccharide-based columns with various mobile phases (normal phase, polar organic, or reversed-phase) to find the optimal separation conditions. nih.gov

Chiral GC/MS: For volatile compounds, chiral GC is a highly efficient method. mdpi.com The most common CSPs for chiral GC are based on derivatized cyclodextrins. mdpi.com These cage-like molecules have a chiral cavity, and enantiomers can fit differently into this cavity, leading to separation. The choice of the specific cyclodextrin (B1172386) derivative is crucial for achieving separation. A method for the enantiomeric analysis of this compound would likely involve a column such as a permethylated beta-cyclodextrin (B164692) phase.

Although no specific enantiomeric separation of this compound is documented in the reviewed literature, the established principles and wide availability of chiral columns make this a feasible and necessary analysis for any stereoselective synthesis or study of this compound. The resolution of enantiomers is crucial as they can exhibit different biological activities. doaj.org

Countercurrent Chromatography (HPCCC) for Precursor Isolation

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby preventing irreversible adsorption of the sample. High-Performance Countercurrent Chromatography (HPCCC) is a modern, more efficient version of this technique. It is particularly well-suited for the preparative-scale isolation and purification of natural products, including precursors to dihydronaphthalene derivatives.

Detailed Research Findings: While there are no direct reports on the isolation of this compound itself by HPCCC, there is extensive research on the isolation of precursors of the related compound, 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN), from Riesling wine. This work provides a strong model for how HPCCC could be applied to isolate precursors of this compound from a complex natural extract.

In these studies, a biphasic solvent system is carefully selected to provide an optimal partition coefficient (K) for the target compounds. The crude extract is then subjected to HPCCC, and fractions are collected. For the TDN precursors, a solvent system of tert-butyl methyl ether/n-butanol/acetonitrile/water was successfully used. The fractions were then analyzed by GC-MS after hydrolysis to identify those containing the precursors. This "target-guided" approach allows for the efficient isolation of specific compounds from a complex mixture. The isolated fractions from HPCCC often undergo further purification by preparative HPLC to obtain the pure compounds.

This methodology highlights the power of HPCCC as a primary purification step for isolating compounds from complex matrices without the complications of solid-phase interactions, making it an ideal technique for the isolation of precursors of this compound or the compound itself from synthetic reaction mixtures.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the molecular properties and reactivity of 3-Methyl-1,2-dihydronaphthalene. researchgate.net These methods can accurately predict various parameters that govern the chemical behavior of the molecule. researchgate.net

Key molecular properties that can be calculated include:

Molecular Geometry: Optimization of the molecule's three-dimensional structure to find the most stable arrangement of atoms.

Vibrational Frequencies: Calculation of infrared and Raman spectra to identify characteristic vibrational modes.

Thermodynamic Properties: Estimation of enthalpy, entropy, and Gibbs free energy of formation. researchgate.net

Reactivity descriptors derived from DFT calculations help in understanding how this compound will interact with other chemical species. scielo.org.mx These descriptors include electronegativity, chemical hardness, and softness, which provide a quantitative measure of the molecule's propensity to donate or accept electrons. scielo.org.mx For instance, a related compound, 1,2-dihydronaphthalene (B1214177), has been studied for its hydrogen donor and acceptor properties in the context of hydrogen transfer reactions. researchgate.net Similar computational studies on this compound would elucidate the influence of the methyl group on these properties.

A table of computed properties for this compound is presented below.

| Property | Value |

| Molecular Formula | C11H12 |

| Molecular Weight | 144.21 g/mol |

| IUPAC Name | This compound |

| CAS Registry Number | 2717-44-4 |

| InChI Key | LJMXZKYACOOCMW-UHFFFAOYSA-N |

This data is sourced from PubChem and the NIST Chemistry WebBook. nih.govnist.gov

Molecular Modeling and Conformation Analysis

Molecular modeling techniques are employed to study the three-dimensional structure and conformational preferences of this compound. The presence of the partially saturated dihydronaphthalene ring system allows for different spatial arrangements of the atoms, known as conformations.

Prediction of Reaction Pathways and Transition State Analysis

Computational chemistry allows for the prediction of reaction pathways and the analysis of transition states for reactions involving this compound. scielo.org.mx By mapping the potential energy surface of a reaction, chemists can identify the most likely mechanism and the energy barriers that need to be overcome. unipd.it

For example, in the synthesis of related compounds, computational methods can be used to model the reaction steps, such as electrophilic aromatic substitution or hydrogenation of the naphthalene (B1677914) ring system. Transition state analysis provides the geometry and energy of the highest point along the reaction coordinate, which is critical for calculating reaction rates. Studies on the reactivity of dihydronaphthalene have highlighted its ability to undergo molecule-induced homolysis to form free radical intermediates. researchgate.net Theoretical calculations can further illuminate the energetics of such radical pathways for this compound.

Electronic Structure Calculations (e.g., HOMO-LUMO analysis)

Electronic structure calculations provide a detailed picture of the electron distribution within the this compound molecule. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO: This orbital represents the region from which an electron is most likely to be donated. The energy of the HOMO is related to the molecule's ionization potential and its ability to act as a nucleophile.

LUMO: This orbital represents the region where an electron is most likely to be accepted. The energy of the LUMO is related to the molecule's electron affinity and its ability to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity. nih.gov The analysis of the spatial distribution of the HOMO and LUMO can predict the sites of electrophilic and nucleophilic attack. researchgate.net For instance, in many aromatic systems, the HOMO is distributed over the pi-system, indicating that this is the primary site for electrophilic attack.

Molecular Electrostatic Potential (MEP) maps, which are generated from electronic structure calculations, provide a visual representation of the charge distribution on the molecule's surface. nih.gov Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) indicate electron-poor areas that are prone to nucleophilic attack. nih.gov

Applications of 3 Methyl 1,2 Dihydronaphthalene in Synthetic Chemistry

Role as Synthetic Intermediates in Total Synthesis

While specific examples detailing the use of 3-methyl-1,2-dihydronaphthalene in the total synthesis of a named natural product are not extensively documented in premier literature, its structural motif is fundamental to many complex molecules. Dihydronaphthalene systems serve as key intermediates for building polycyclic frameworks. Their utility lies in their ability to undergo controlled aromatization or be subjected to stereoselective reactions across the double bond to install desired functional groups. For instance, in syntheses involving polycyclic aromatic systems, a dihydronaphthalene core can be assembled first and then aromatized in a late-stage step to yield the final target. This strategy is particularly useful when the reactivity of the fully aromatic system would interfere with earlier synthetic steps.

Building Blocks for More Complex Polycyclic Aromatic Hydrocarbons

The dihydronaphthalene skeleton is a direct precursor to more complex polycyclic aromatic hydrocarbons (PAHs). A common and effective strategy involves the dehydrogenation or aromatization of the saturated portion of the molecule. Research on the synthesis of labeled PAHs demonstrates this principle effectively. For example, a related compound, U-13C-1,2,3,4-tetrahydrophenanthrene, is aromatized to phenanthrene (B1679779) by heating with a palladium-on-carbon (Pd-C) catalyst. nih.gov An alternative reagent for such aromatizations is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which can effect the conversion under milder conditions. nih.gov

In another pathway aimed at synthesizing chrysene, a key step involves the reaction of U-13C-bromobenzene with a tetralone to generate a phenyllithium (B1222949) intermediate, which then forms 4-phenyl-1,2-dihydronaphthalene (B1594935) after dehydration. nih.gov This intermediate is a direct analogue of this compound and illustrates how the dihydronaphthalene core serves as the foundational structure upon which additional aromatic rings are built to create larger PAH systems.

Precursors for Substituted Tetrahydronaphthalenes and Naphthalenes

This compound serves as a precursor to both substituted naphthalenes and tetrahydronaphthalenes.

Synthesis of Naphthalenes: The most direct transformation is aromatization to produce 2-methylnaphthalene. This can be achieved using methods described previously, such as catalytic dehydrogenation with Pd/C at high temperatures or chemical oxidation with reagents like DDQ. nih.gov Studies on related systems show that oxidation of tetrahydronaphthalenes can efficiently yield functionalized naphthalenes, highlighting this synthetic route. nih.gov